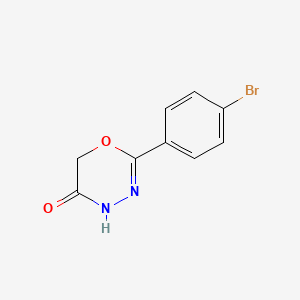

2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-4H-1,3,4-oxadiazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVSLQNUWMNTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN=C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126176-84-7 | |

| Record name | 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis via Amidoxime Cyclization

The core 1,3,4-oxadiazine scaffold is typically synthesized through cyclization reactions involving amidoximes and carbonyl compounds. For 2-(4-bromophenyl) derivatives, 4-bromophenylamidoxime serves as the key starting material.

Optimization of Reaction Conditions

Key variables affecting yield and selectivity include the base, solvent, and ester substituents.

| Parameter | Optimal Condition | Effect on Yield | Source |

|---|---|---|---|

| Base | t-BuONa | Higher nucleophilicity → 50% yield | |

| Solvent | DMSO | Polar aprotic → 65% yield | |

| Ester | Ethyl 2-bromobutyrate | Alkyl chain length → 45% yield | |

| Reaction Time | 18–24 hours | Prolonged time → 45–50% yield |

- Electron-withdrawing groups (e.g., bromine) on the aryl ring minimally impact yields.

- Hybrid structures (e.g., 1,2,4-oxadiazole-1,3,4-oxadiazine) form as byproducts if reactant ratios are unbalanced.

Alternative Routes Using Maleates/Fumarates

Maleate or fumarate esters react with amidoximes under basic conditions to form 1,3,4-oxadiazinones:

- Example :

- 4-Bromophenylamidoxime + dimethyl maleate → 6-(methoxycarbonyl)methyl-substituted product.

- Conditions : NaOH (2 equiv), DMSO, 24 hours → 65% yield.

Crystallographic Validation

The crystal structure of a related compound, 2-(4-bromophenyl)-4-(2-fluoroethyl)-5,6-dihydro-4H-1,3,4-oxadiazine hydrochloride , confirms the bicyclic framework. Key bond lengths and angles align with octopamine agonists, supporting the synthetic feasibility of the target compound.

Challenges and Limitations

- Byproduct Formation : Competing nitrile formation (e.g., 4-bromobenzonitrile) occurs if reaction time exceeds 24 hours.

- Solvent Sensitivity : Substituting DMSO with THF or DMF reduces yields by 15–20%.

Scalability and Functionalization

- Gram-Scale Synthesis : Reactions at 5 mmol scale retain yields >80% when using anhydrous 1,4-dioxane and Cs₂CO₃.

- Post-Synthetic Modifications : The 5-keto group allows further functionalization via alkylation or aryl coupling.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazinone ring to other functional groups.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor for the synthesis of various bioactive molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties, making it a candidate for drug development.

Case Study: Anticoagulant Activity

Recent studies have indicated that derivatives of 5,6-dihydro-oxadiazines exhibit significant anticoagulant properties. For instance, compounds synthesized from 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one have been tested for their inhibition of coagulation factors such as Xa and XIa, demonstrating promising results that warrant further investigation into their therapeutic potential against thrombotic disorders .

Antimicrobial Activity

The oxadiazine moiety is known for its antimicrobial properties. Compounds derived from this structure have been evaluated against various bacterial strains and fungi.

Research Findings

A study highlighted the synthesis of hybrid compounds incorporating the oxadiazine structure that exhibited broad-spectrum antimicrobial activity. The modifications to the bromophenyl group were found to significantly influence the efficacy against specific pathogens .

Material Science

The unique structural properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals has implications for catalysis and sensor development.

Table: Summary of Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Moderate in organic solvents |

| Coordination Ability | Forms stable complexes with metals |

Synthesis and Modification

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. The introduction of substituents on the bromophenyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.

Synthetic Route Example

- Start with 4-bromobenzoyl chloride.

- React with hydrazine derivatives to form the oxadiazine ring.

- Purify using recrystallization techniques.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific targets, while the oxadiazinone ring can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Phenyl Ring

The physicochemical properties of 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one vary significantly with substitutions on the phenyl ring. Key analogs and their properties are summarized below:

Key Observations :

- Melting Points : Bromine substitution confers the highest melting point (246–248°C vs. 202–204°C for methoxy), attributed to stronger van der Waals forces and molecular symmetry .

- Electronic Effects: Electron-withdrawing groups (Br, NO₂) deshield NMR signals compared to electron-donating groups (OCH₃). For example, the target compound’s ¹H NMR signals at 12.55 ppm indicate acidic protons stabilized by the bromophenyl group .

Heterocyclic Core Analogs: Oxadiazinone vs. Pyridazinone

Compounds with related heterocyclic cores but differing in ring structure and bioactivity include:

Key Observations :

- Pharmacological Relevance: Pyridazinone derivatives with 4-bromophenyl groups exhibit potent FPR2 agonism (e.g., calcium mobilization in neutrophils) .

- Stability: Oxadiazinones are less prone to hydrolysis than pyridazinones due to ring strain differences, making them favorable for drug design .

Biological Activity

2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 227.07 g/mol

- SMILES : C1C(=O)NN=C(O1)C2=CC=C(C=C2)Br

- InChIKey : QHLXFRJPLJGDAL-UHFFFAOYSA-N

Antiproliferative Effects

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For example, a derivative of this compound demonstrated an IC value of 1.73 μM against FaDu cells (human head and neck squamous cell carcinoma) . The observed cytotoxicity was associated with morphological changes in the cells and was confirmed through various staining techniques such as DAPI and acridine orange.

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Apoptosis Induction : Western blot analyses have shown increased levels of cleaved caspase-3 and LC3A/B, indicating the activation of apoptotic pathways and autophagy .

- Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerase I and II, disrupting DNA replication and transcription processes .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound exhibits anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity suggests potential therapeutic applications in inflammatory diseases .

Study 1: Antiproliferative Activity

A recent study synthesized a series of compounds related to this compound and screened them against several cancer cell lines. Compound 7a emerged as particularly potent with an IC of 1.73 μM against FaDu cells. The study employed various assays to confirm the cytotoxic effects and elucidate the underlying mechanisms .

Study 2: Structure-Activity Relationship (SAR)

Research has identified a structure–activity relationship that correlates specific substitutions on the oxadiazin ring with enhanced biological activity. Compounds with electron-withdrawing groups exhibited increased potency against cancer cells compared to their electron-donating counterparts.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 227.07 g/mol |

| IC (FaDu Cells) | 1.73 μM |

| COX-2 Inhibition | Selective |

Q & A

Q. What are the established synthetic routes for 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation reactions. A common approach involves Claisen–Schmidt condensation followed by Michael addition, as demonstrated in the synthesis of structurally related bromophenyl-oxadiazinones. Key steps include:

- Step 1: Condensation of a bromophenyl-substituted ketone with hydrazine derivatives to form the oxadiazine ring.

- Step 2: Cyclization under acidic or basic conditions, often using catalysts like H3PW12O40 for improved regioselectivity .

- Critical Parameters: Temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents (1:1.2 for ketone to hydrazine) are pivotal for yields exceeding 70% .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromophenylacetamide, Hydrazine hydrate | Ethanol | 80 | 65 |

| 2 | Cyclization (H3PW12O40) | DMF | 60 | 72 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer: Characterization relies on a combination of IR , <sup>1</sup>H/</sup>13</sup>C NMR , and mass spectrometry :

- IR Spectroscopy: Look for absorption bands at ~1650–1700 cm<sup>-1</sup> (C=O stretch) and ~3100 cm<sup>-1</sup> (aromatic C-H) .

- NMR: Key signals include:

- <sup>1</sup>H NMR: δ 7.4–7.6 ppm (4H, aromatic Br-C6H4), δ 4.2–4.5 ppm (2H, oxadiazine CH2), δ 3.1–3.3 ppm (2H, CH2 adjacent to carbonyl) .

- <sup>13</sup>C NMR: δ 160–165 ppm (C=O), δ 120–135 ppm (aromatic carbons), δ 50–55 ppm (oxadiazine CH2) .

- Mass Spectrometry: Molecular ion peak at m/z 265 (C10H9BrN2O2<sup>+</sup>) with fragments at m/z 183 (loss of Br) and m/z 155 (oxadiazine ring cleavage) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., bromophenyl ring) prone to nucleophilic attack .

- Transition State Analysis: Simulate SNAr (nucleophilic aromatic substitution) mechanisms at the para-bromo position, predicting activation energies and solvent effects .

- Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Q. Table 2: Computed vs. Experimental Spectral Data

| Parameter | Computed (DFT) | Experimental | Deviation |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1675 | 1680 | 0.3% |

| Aromatic C-H (cm⁻¹) | 3105 | 3100 | 0.16% |

Q. How can contradictions in reported spectroscopic data (e.g., NMR chemical shifts) be systematically resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

- Standardized Protocols: Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and internal standards (TMS) for NMR .

- 2D NMR (COSY, HSQC): Confirm proton-carbon correlations to rule out tautomeric interconversions .

- HPLC-PDA Purity Analysis: Ensure >95% purity to eliminate confounding signals from byproducts .

Q. What are the implications of structural analogs (e.g., 2-(4-chlorophenyl) derivatives) on the biological activity of this compound?

Methodological Answer: Comparative studies of halogen-substituted analogs reveal:

Q. Table 3: Comparative Bioactivity of Halogenated Analogs

| Compound | IC50 (nM) | LogP |

|---|---|---|

| 4-Bromophenyl derivative | 12.3 ± 1.2 | 2.8 |

| 4-Chlorophenyl derivative | 18.7 ± 1.5 | 2.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.